molecular formula C19H17NO4 B2356068 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide CAS No. 2034892-07-2

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide

Cat. No.: B2356068
CAS No.: 2034892-07-2
M. Wt: 323.348
InChI Key: XGIYKDSAFUXULA-CMDGGOBGSA-N
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Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide is a synthetic organic compound that features a cinnamamide backbone with furan rings and a hydroxyethyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the hydroxyethyl intermediate: This could involve the reaction of furan derivatives with ethylene oxide under basic conditions.

    Coupling with cinnamamide: The hydroxyethyl intermediate can then be coupled with cinnamamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The cinnamamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) under acidic or basic conditions.

    Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl and furan groups might play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-hydroxyethyl)cinnamamide: Lacks the second furan ring.

    N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide: Lacks the first furan ring.

    N-(2-hydroxyethyl)cinnamamide: Lacks both furan rings.

Uniqueness

The presence of both furan rings and the hydroxyethyl group in N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide may confer unique chemical and biological properties, such as enhanced binding interactions or specific reactivity patterns.

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-12-23-13-16)17-7-4-11-24-17/h1-13,22H,14H2,(H,20,21)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIYKDSAFUXULA-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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